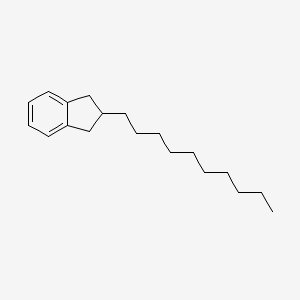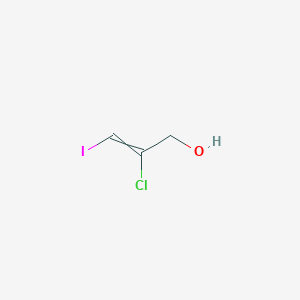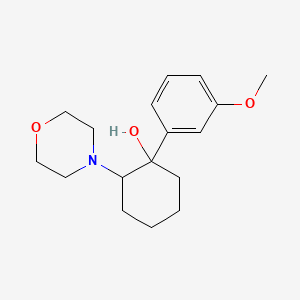
1-(m-Methoxyphenyl)-2-morpholinocyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(m-Methoxyphenyl)-2-morpholinocyclohexanol is a chemical compound characterized by the presence of a methoxyphenyl group attached to a morpholinocyclohexanol structure
Métodos De Preparación
The synthesis of 1-(m-Methoxyphenyl)-2-morpholinocyclohexanol typically involves the reaction of m-methoxyphenyl derivatives with morpholinocyclohexanol under specific conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(m-Methoxyphenyl)-2-morpholinocyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(m-Methoxyphenyl)-2-morpholinocyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(m-Methoxyphenyl)-2-morpholinocyclohexanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. For instance, its analgesic effects may be mediated through interactions with opioid receptors or other pain-related pathways .
Comparación Con Compuestos Similares
1-(m-Methoxyphenyl)-2-morpholinocyclohexanol can be compared with similar compounds such as:
2-Aminomethyl-1-(m-methoxyphenyl)cyclohexanol: This compound shares a similar structure but differs in the presence of an aminomethyl group instead of a morpholine ring.
1-(3-Methoxyphenyl)piperazine: Another related compound, which has a piperazine ring instead of a morpholinocyclohexanol structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
73806-56-1 |
|---|---|
Fórmula molecular |
C17H25NO3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-2-morpholin-4-ylcyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO3/c1-20-15-6-4-5-14(13-15)17(19)8-3-2-7-16(17)18-9-11-21-12-10-18/h4-6,13,16,19H,2-3,7-12H2,1H3 |
Clave InChI |
WLRVAMLHQPIKHD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2(CCCCC2N3CCOCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


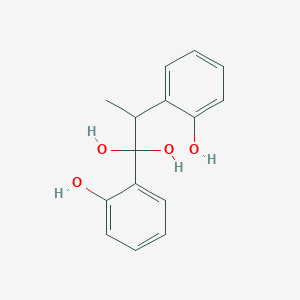
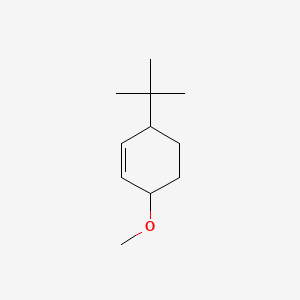

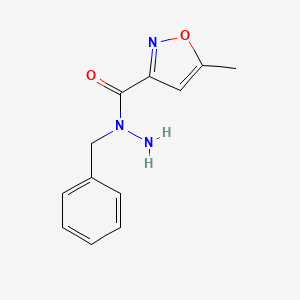
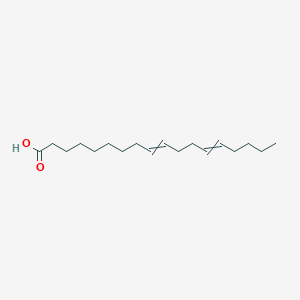
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)


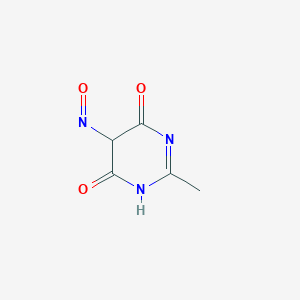
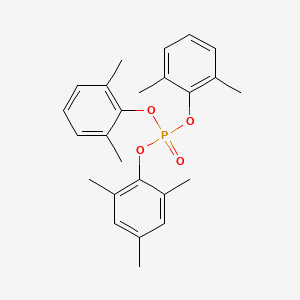
![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)

